molecular formula C8H5ClF3NO B8773828 N-[2-Chloro-4-(trifluoromethyl)phenyl]formamide CAS No. 90720-05-1

N-[2-Chloro-4-(trifluoromethyl)phenyl]formamide

Cat. No. B8773828
Key on ui cas rn: 90720-05-1
M. Wt: 223.58 g/mol
InChI Key: GCBZJOMTIQCRKL-UHFFFAOYSA-N
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Patent
US09115132B2

Procedure details

To a solution of 2-chloro-4-(trifluoromethyl)aniline (500 mg, 2.56 mmol) in tetrahydrofuran (THF) (8 mL) was added 1H-1,2,3-benzotriazole-1-carbaldehyde (489 mg, 3.32 mmol, Sigma-Aldrich). The reaction mixture was heated to 70° C. and stirred for 18 hours. To the reaction mixture was added 1H-1,2,3-benzotriazole-1-carbaldehyde (1.16 mmol, 245 mg) and the reaction mixture heated to 70° C. for a further 5 hours. The reaction mixture was concentrated under vacuum and the residue partitioned between DCM (20 mL) and 2N HCl (10 mL). The organic layer was collected via a hydrophobic frit and the solvent removed under vacuum.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
489 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:3]=1[NH2:4].N1([CH:22]=[O:23])C2C=CC=CC=2N=N1>O1CCCC1>[Cl:1][C:2]1[CH:8]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:6]=[CH:5][C:3]=1[NH:4][CH:22]=[O:23]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)C(F)(F)F
Name
Quantity
489 mg
Type
reactant
Smiles
N1(N=NC2=C1C=CC=C2)C=O
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
245 mg
Type
reactant
Smiles
N1(N=NC2=C1C=CC=C2)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated to 70° C. for a further 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue partitioned between DCM (20 mL) and 2N HCl (10 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected via a hydrophobic frit
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClC1=C(C=CC(=C1)C(F)(F)F)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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